1-Phenyl-5,6-dihydro-benzo[f]isoquinoline
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Description
1-Phenyl-5,6-dihydro-benzo[f]isoquinoline is a chemical compound with the molecular formula C19H15N . It has a molecular weight of 257.336 . This compound is used for proteomics research .
Synthesis Analysis
The synthesis of isoquinoline and its derivatives has attracted considerable attention due to their wide range of biological activities . Various methods have been developed over the years. For instance, in 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride . More recently, Menon and co-workers developed a PPh3 AuCl/AgSbF6 catalytic tandem cycloisomerisation for the selective synthesis of dihydrobenzo[f]isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline are complex and involve several steps. These include the rearrangement of phthalimide under strong alkaline conditions, cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride, and a PPh3 AuCl/AgSbF6 catalytic tandem cycloisomerisation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline include a molecular weight of 257.336 . Further details about its physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Future Directions
The future directions in the research of 1-Phenyl-5,6-dihydro-benzo[f]isoquinoline and its derivatives could involve the development of new strategies for their synthesis . This could include the development of more efficient processes characterized by easier operation, milder conditions, and higher yields .
properties
IUPAC Name |
1-phenyl-5,6-dihydrobenzo[f]isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N/c1-2-6-14(7-3-1)18-13-20-12-16-11-10-15-8-4-5-9-17(15)19(16)18/h1-9,12-13H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTSSUKVNPCPHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564268 |
Source
|
Record name | 1-Phenyl-5,6-dihydrobenzo[f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5,6-dihydro-benzo[f]isoquinoline | |
CAS RN |
131372-97-9 |
Source
|
Record name | 1-Phenyl-5,6-dihydrobenzo[f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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